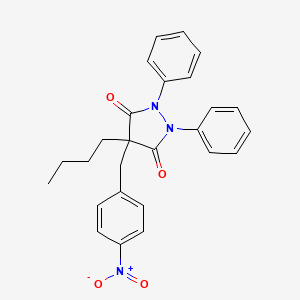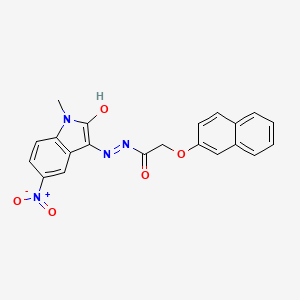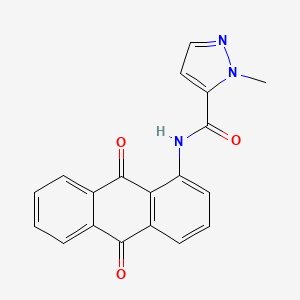![molecular formula C19H14F3NOS B4962131 2-(2-naphthylthio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4962131.png)
2-(2-naphthylthio)-N-[3-(trifluoromethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-naphthylthio)-N-[3-(trifluoromethyl)phenyl]acetamide, also known as TAK-659, is a novel inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical enzyme involved in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).
Mechanism of Action
2-(2-naphthylthio)-N-[3-(trifluoromethyl)phenyl]acetamide binds to the ATP-binding site of BTK, thereby inhibiting its enzymatic activity. This leads to the inhibition of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are critical for the survival and proliferation of B-cells. The inhibition of BTK also leads to the disruption of the BCR signaling pathway, which is essential for the activation and differentiation of B-cells.
Biochemical and Physiological Effects
2-(2-naphthylthio)-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to induce apoptosis and inhibit cell proliferation in B-cell lymphomas and leukemias. 2-(2-naphthylthio)-N-[3-(trifluoromethyl)phenyl]acetamide also inhibits the production of cytokines and chemokines, which are involved in the recruitment and activation of immune cells. 2-(2-naphthylthio)-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to have minimal effects on T-cells and natural killer (NK) cells, indicating its selective activity against B-cells.
Advantages and Limitations for Lab Experiments
2-(2-naphthylthio)-N-[3-(trifluoromethyl)phenyl]acetamide has several advantages for lab experiments. It has shown potent anti-tumor activity in preclinical models of B-cell malignancies, making it a promising therapeutic agent for these diseases. 2-(2-naphthylthio)-N-[3-(trifluoromethyl)phenyl]acetamide has also been shown to enhance the efficacy of other anti-cancer agents, making it a potential candidate for combination therapy. However, there are also some limitations to using 2-(2-naphthylthio)-N-[3-(trifluoromethyl)phenyl]acetamide in lab experiments. 2-(2-naphthylthio)-N-[3-(trifluoromethyl)phenyl]acetamide has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known. 2-(2-naphthylthio)-N-[3-(trifluoromethyl)phenyl]acetamide may also have off-target effects on other kinases, which could lead to unwanted side effects.
Future Directions
There are several future directions for the research and development of 2-(2-naphthylthio)-N-[3-(trifluoromethyl)phenyl]acetamide. One direction is to further investigate the safety and efficacy of 2-(2-naphthylthio)-N-[3-(trifluoromethyl)phenyl]acetamide in clinical trials. Another direction is to explore the potential of 2-(2-naphthylthio)-N-[3-(trifluoromethyl)phenyl]acetamide in combination therapy with other anti-cancer agents. Additionally, the development of more selective BTK inhibitors could lead to improved therapeutic outcomes and reduced side effects. Finally, the identification of biomarkers that predict response to BTK inhibitors could help to personalize treatment for patients with B-cell malignancies.
Synthesis Methods
The synthesis of 2-(2-naphthylthio)-N-[3-(trifluoromethyl)phenyl]acetamide involves a multi-step process starting from commercially available starting materials. The key step involves the reaction of 2-naphthol with 2-chloroethanethiol in the presence of a base to form 2-(2-naphthylthio)ethanol. The resulting product is then reacted with 3-(trifluoromethyl)phenylacetyl chloride in the presence of a base to form 2-(2-naphthylthio)-N-[3-(trifluoromethyl)phenyl]acetamide. The final product is obtained after purification by column chromatography.
Scientific Research Applications
2-(2-naphthylthio)-N-[3-(trifluoromethyl)phenyl]acetamide has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that 2-(2-naphthylthio)-N-[3-(trifluoromethyl)phenyl]acetamide inhibits BTK activity and downstream signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation in B-cell lymphomas and leukemias. In vivo studies have demonstrated that 2-(2-naphthylthio)-N-[3-(trifluoromethyl)phenyl]acetamide has potent anti-tumor activity in mouse models of CLL, MCL, and DLBCL. 2-(2-naphthylthio)-N-[3-(trifluoromethyl)phenyl]acetamide has also been shown to enhance the efficacy of other anti-cancer agents, such as rituximab and venetoclax.
properties
IUPAC Name |
2-naphthalen-2-ylsulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3NOS/c20-19(21,22)15-6-3-7-16(11-15)23-18(24)12-25-17-9-8-13-4-1-2-5-14(13)10-17/h1-11H,12H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWDUCWNAFDRMSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(naphthalen-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1-{1-[(5-phenyl-2-thienyl)methyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B4962052.png)
![2,6-dimethoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl dimethylcarbamate](/img/structure/B4962058.png)

![2-[(2-bromobenzoyl)amino]-N-(2-ethylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4962079.png)

![4-chloro-N-{3-[(4-nitrophenyl)amino]propyl}benzenesulfonamide](/img/structure/B4962096.png)
![5-ethoxy-2-[4-(2-methyl-1,3-thiazol-4-yl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol](/img/structure/B4962115.png)
![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4962122.png)
![isopropyl [(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B4962123.png)
![methyl (4-bromo-2-{[1-(4-ethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B4962124.png)
![N-(1,3-benzothiazol-2-ylmethyl)-3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}-N-methylpropanamide](/img/structure/B4962140.png)
![4-[2-(2-methyl-1-propen-1-yl)-5-nitro-1-benzofuran-3-yl]morpholine](/img/structure/B4962146.png)
